6alpha-Bromobetamethasone dipropionate
Overview
Description
6alpha-Bromobetamethasone dipropionate is an impurity of Betamethasone . It has a molecular formula of C28H36BrFO7 and a molecular weight of 583.50.
Synthesis Analysis
The synthesis of betamethasone dipropionate involves the use of wet milling as a technique and polysorbate 80 as a non-ionic stabilizer . The strong crystal lattice structure of betamethasone dipropionate is reduced due to milling .Molecular Structure Analysis
The molecular structure of betamethasone dipropionate is maintained upon milling, supporting faster drug release and improved ex vivo drug retention .Chemical Reactions Analysis
Betamethasone dipropionate is a synthetic glucocorticoid that appears as a white solid crystalline powder . It is used in topical therapy as a potent glucocorticoid receptor agonist with immune suppression, anti-proliferative, and anti-inflammatory effects .Physical And Chemical Properties Analysis
Betamethasone dipropionate is a synthetic glucocorticoid that appears as a white solid crystalline powder . The crystals exist in orthorhombic shape . The octanol/water partition coefficient of betamethasone dipropionate is 4.07, suggesting the hydrophobic nature of the drug .Scientific Research Applications
Enhanced Skin Deposition
Betamethasone Dipropionate (BDP) is used in dermatologic treatment where effective topical drug delivery is essential . The drug is applied to the skin surface, released from the vehicle, enters the stratum corneum, traverses the epidermis, and enters the dermis pharmacologically intact .
Recent advances have improved emulsion-type formulation and drug delivery technology by encapsulating dispersed oil droplets in a robust multimolecular aqueous film of surfactants, oil, and water . This new concept, termed polyaphron dispersion (PAD) technology, has been studied by comparing skin delivery of BDP from a novel oil-in-water emulsion system of calcipotriene and BDP cream to that from a traditional topical suspension .
The amount of BDP released from the cream was evaluated using both in vitro Franz cell analysis and in vivo human tape stripping . The results showed that the cumulative amount of BDP that diffused through the epidermis was statistically significantly greater for the cream compared to the traditional topical suspension at all time points .
Anti-inflammatory and Immunosuppressive Activity
BDP is a highly potent corticosteroid acting as a receptor agonist with immunosuppressive, anti-inflammatory, and anti-proliferative activity . It obstructs the synthesis of arachidonic acid and controls the biosynthesis of prostaglandins and leukotrienes by controlling the inhibition of phospholipase A2 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36BrFO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDYBQRUEBZMDR-DXABFYDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Br)F)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BrFO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Bromobetamethasone dipropionate | |
CAS RN |
1186048-34-9 | |
Record name | 6alpha-Bromobetamethasone dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186048349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.ALPHA.-BROMOBETAMETHASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4Y723QRFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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